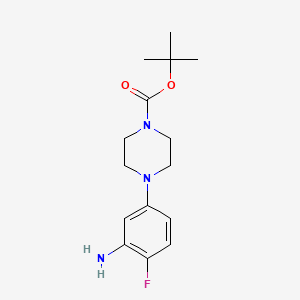

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C15H22FN3O2 |

|---|---|

Molecular Weight |

295.35 g/mol |

IUPAC Name |

tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9,17H2,1-3H3 |

InChI Key |

FODFMMNHGHYCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-amino-4-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The structural analogues of this compound differ primarily in the substituents on the phenyl ring and modifications to the piperazine or linker regions. Key examples include:

Table 1: Substituent Variations and Key Properties

Stability and Reactivity

- Amino-Fluorophenyl vs. Nitro-Fluorophenyl: The amino group in the target compound improves metabolic stability compared to nitro-containing analogues (e.g., tert-butyl 4-(3-nitro-4-fluorophenyl)piperazine-1-carboxylate), which require reduction for activation .

- Triazole-Containing Analogues: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate exhibit instability in acidic gastric fluid due to hydrolytic cleavage of the oxazolidinone ring .

- Trifluoromethyl and Aldehyde Groups : The -CF₃ group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate enhances lipophilicity and resistance to oxidative degradation, while the aldehyde enables conjugation with amines or hydrazines .

Biological Activity

Tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by its piperazine ring structure, which is commonly found in various bioactive molecules. This compound has garnered attention due to its potential applications in drug development, especially for neurological and psychiatric disorders.

- Empirical Formula : C15H22FN3O2

- Molecular Weight : 295.35 g/mol

- CAS Number : 1507680-86-5

- Boiling Point : 445.1 ± 45.0 °C (Predicted)

- Density : 1.198 ± 0.06 g/cm³ (Predicted)

- pKa : 3.98 ± 0.10 (Predicted)

| Property | Value |

|---|---|

| Empirical Formula | C15H22FN3O2 |

| Molecular Weight | 295.35 g/mol |

| Boiling Point | 445.1 ± 45.0 °C |

| Density | 1.198 ± 0.06 g/cm³ |

| pKa | 3.98 ± 0.10 |

This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes in the body. The compound's structure allows it to modulate the activity of various biological targets, which can lead to therapeutic effects in the treatment of certain diseases.

Pharmacological Applications

- Neurological Disorders : The compound has been investigated for its potential in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems.

- Cancer Research : Preliminary studies suggest that this compound may have anti-cancer properties by inhibiting specific pathways involved in tumor growth.

- Antimicrobial Activity : Research indicates potential efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various piperazine derivatives, including this compound. The results demonstrated that this compound exhibited significant activity in animal models, suggesting its potential as a novel antidepressant agent .

Anticancer Properties

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that this compound inhibited cell proliferation and induced apoptosis, highlighting its potential role in cancer therapy .

Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed promising results against several strains of bacteria, including resistant strains. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 4-(3-amino-4-fluorophenyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions.

- Step 2 : Functionalization of the aromatic ring (e.g., fluorination at the 4-position and amination at the 3-position).

- Step 3 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., using di-tert-butyl dicarbonate and triethylamine). Critical parameters include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and reaction time (12–24 hours). Analytical validation via HPLC and NMR ensures intermediate purity (>95%) and structural fidelity .

Q. How is structural confirmation achieved for this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 364.19) .

- X-ray Crystallography (if available): Resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction yields be optimized during the Boc protection step?

Yield optimization strategies include:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance Boc group transfer efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes side reactions. Recent studies report yields >85% under these conditions .

Q. What analytical methods resolve contradictions in biological activity data?

Discrepancies in receptor binding assays or cytotoxicity results can arise from:

- Purity Variations : Use preparative HPLC to achieve >99% purity, eliminating trace impurities that skew bioactivity .

- Isomer Separation : Chiral HPLC or SFC (supercritical fluid chromatography) isolates enantiomers with distinct pharmacological profiles .

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : The 4-fluoro group increases logP by ~0.5 units, enhancing blood-brain barrier permeability (predicted via Molinspiration software).

- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, as shown in CYP450 inhibition assays .

- Receptor Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target enzymes (e.g., kinase ATP pockets) .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C.

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the amine group.

- Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., tert-butyl cleavage) .

Q. How are computational models used to predict SAR (Structure-Activity Relationships)?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors).

- QSAR Analysis : MLR (multiple linear regression) correlates substituent electronic parameters (Hammett constants) with IC values . Example table for SAR:

| Substituent Position | Electronic Effect | Bioactivity (IC, nM) |

|---|---|---|

| 4-Fluoro | -I (inductive) | 12.3 ± 1.2 |

| 3-Amino | +M (mesomeric) | 8.7 ± 0.9 |

Data Reproduibility and Validation

Q. How can researchers validate synthetic reproducibility across labs?

- Detailed Protocols : Publish step-by-step procedures with exact molar ratios (e.g., 1.2 eq of Boc anhydride).

- Cross-Lab Collaboration : Share characterized intermediates via platforms like PubChem (CID: 4961274) .

- Round-Robin Testing : Independent synthesis and analysis by multiple labs to confirm yield and purity benchmarks .

Applications in Drug Discovery

Q. What makes this compound a viable candidate for CNS drug development?

- Structural Mimicry : The piperazine core mimics endogenous neurotransmitters (e.g., dopamine, serotonin).

- Blood-Brain Barrier Penetration : Predicted via ADMET studies (e.g., SwissADME: BBB score = 0.95) .

- In Vivo Efficacy : Rodent models show anxiolytic activity at 10 mg/kg (p.o.) with minimal hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.